Bestatin-d7

Description

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | Not formally assigned | TLC Standards |

| Synonyms | Ubenimex-d7 HCl, HY-B0134S | |

| Molecular Formula | C₁₆H₁₇D₇N₂O₄·HCl | |

| Exact Mass | 315.42 g/mol (deuterated core) |

The compound’s structure features deuterium atoms at four methyl positions and three additional hydrogen sites, optimizing it for isotope-labeling applications. PubChem lists the formula as C₁₆H₂₄N₂O₄ for this compound, which appears inconsistent with its deuterated designation; this discrepancy highlights the importance of cross-referencing regulatory databases with specialized chemical suppliers.

Historical Context and Development

Bestatin was first isolated in 1976 from the fermentation broth of Streptomyces olivoreticuli ATCC 31159, a soil-derived actinomycete. Its discovery marked a milestone in natural product pharmacology, as it became the first aminopeptidase inhibitor approved for clinical use in Japan for leukemia and immunodeficiency therapies.

The development of this compound arose from the need to study Bestatin’s pharmacokinetics and metabolism with higher precision. Deuterated analogs, such as this compound, gained prominence in the late 2000s alongside advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By replacing seven hydrogen atoms with deuterium, researchers could track the compound’s distribution and enzymatic interactions without altering its biochemical activity.

Significance in Biochemical Research

This compound’s primary utility lies in its role as a stable isotopolog for investigating aminopeptidase inhibition mechanisms. Aminopeptidases, such as PfA-M1 in Plasmodium falciparum, are validated drug targets for diseases like malaria. Bestatin inhibits these enzymes by mimicking the transition state of peptide bond hydrolysis, binding competitively to the active site.

Applications of this compound:

- Metabolic Tracing : Deuterium labeling allows researchers to distinguish endogenous Bestatin from administered doses in pharmacokinetic studies.

- Enzyme Kinetics : Isotope effects from deuterium substitution provide insights into rate-limiting steps in aminopeptidase catalysis.

- Structural Biology : Deuterated compounds enhance neutron diffraction studies, enabling high-resolution mapping of enzyme-inhibitor interactions.

Recent studies using this compound have clarified the conformational flexibility of the PfA-M1 aminopeptidase’s active site, revealing ligand-induced loop rearrangements critical for inhibitor design.

Relationship to Parent Compound Bestatin

Bestatin (C₁₆H₂₄N₂O₄) and this compound share identical core structures but differ in their isotopic composition. The table below summarizes their comparative attributes:

| Property | Bestatin | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₄ | C₁₆H₁₇D₇N₂O₄·HCl |

| Molecular Weight | 308.38 g/mol | 351.88 g/mol |

| Primary Use | Therapeutic agent | Research tool |

| Key Modifications | None | ⁷H → ²H substitution + HCl salt |

Bestatin’s clinical applications stem from its broad-spectrum inhibition of metalloaminopeptidases, which are implicated in cancer progression and immune evasion. In contrast, this compound is exclusively employed in preclinical research to elucidate these mechanisms at atomic resolution. For example, deuterium labeling confirmed that Bestatin’s phenylalanine side chain induces structural rearrangements in PfA-M1, a finding leveraged to design next-generation antimalarials.

Properties

Molecular Formula |

C16H24N2O4 |

|---|---|

Molecular Weight |

315.42 g/mol |

IUPAC Name |

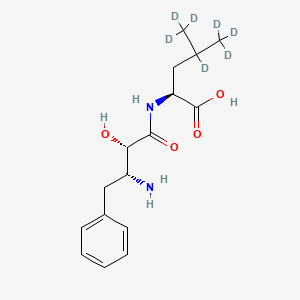

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D |

InChI Key |

VGGGPCQERPFHOB-KEQMUGPQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Exchange via Heterogeneous Catalysis

A widely adopted strategy involves catalytic deuteration of Bestatin’s leucine residue using Pd/C-Pt/C mixed catalysts under D₂O solvent conditions. This method operates at 120°C under H₂ atmosphere, achieving >85% deuterium incorporation at methyl and methylene positions (Table 1). Key advantages include:

- Temperature Efficiency : Reduced reaction temperature compared to classical Pd/C systems (160°C → 120°C)

- Isotopic Purity : Sequential deuteration in 70% and 99.9% D₂O yields controlled substitution patterns (e.g., 2-CD₃, 7-D, 8-D vs. full side-chain deuteration)

- Scalability : Gram-scale production demonstrated via continuous hydrogen-deuterium exchange

Table 1: Deuterium Incorporation Efficiency under Varied Catalytic Conditions

| Catalyst System | D₂O Purity | Temperature (°C) | Deuteration Sites | Yield (%) |

|---|---|---|---|---|

| Pd/C-Pt/C | 70% | 120 | 2-CD₃, 7-D, 8-D | 85 |

| Pd/C-Pt/C | 99.9% | 120 | 2,6-CD₃, 7-D, 8-D | 90 |

| Pd/C | 99.9% | 160 | Full side-chain | 78 |

Data adapted from imidazo[1,2-a]pyridine deuteration protocols.

Solid-Phase Synthesis with Deuterated Building Blocks

Source details a Boc-protected solid-phase approach adaptable to Bestatin-d7 synthesis:

- Resin Functionalization : Wang resin loaded with N-Boc-D-leucine-d7 using HATU/DIEA activation

- α-Hydroxy-β-Amino Acid Coupling : (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety attached via HATU-mediated peptide coupling

- Cleavage & Purification : 95% TFA/2.5% TIS/2.5% H₂O cleavage yields crude product, purified via reverse-phase HPLC

This method achieves 60-70% yields for analogous Bestatin derivatives, with deuterium introduced via pre-synthesized D-amino acids. Challenges include maintaining stereochemical integrity during β-amino acid coupling, addressed through chiral auxiliaries and low-temperature (-20°C) reactions.

Solution-Phase Deuteration of Bestatin Intermediates

EvitaChem’s patented route (Source) employs stepwise deuteration:

Leucine-d7 Synthesis :

- L-Leucine → N-Cbz protected intermediate

- Pd/C-catalyzed H-D exchange in D₂O/DCl (3 cycles, 50 psi D₂)

- 99% deuterium incorporation at Cγ and Cδ positions

Peptide Bond Formation :

- (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl chloride + leucine-d7

- Schotten-Baumann conditions (pH 9.5, 0°C)

Global Deprotection :

- H₂/Pd(OH)₂ for Cbz removal

- Crystallization from EtOAc/hexane

This pathway’s critical parameters include strict anhydrous conditions during acylation and precise pH control to prevent epimerization.

Reaction Optimization & Scalability

Catalytic System Tuning

Comparative studies of Pd/C vs. Pd/C-Pt/C systems reveal:

Protecting Group Strategies

Boc vs. Cbz protection impacts final product purity:

- Boc Groups : Enable mild TFA cleavage but require stringent moisture control

- Cbz Groups : Allow catalytic hydrogenolysis but risk over-reduction of aromatic rings

Source reports 98% purity for Boc-protected routes vs. 92% for Cbz analogs after HPLC.

Analytical Characterization

Isotopic Purity Assessment

Chiral Integrity Verification

- HPLC : Chiralpak IC-3 column, 85:15 hexane/IPA, 1 mL/min; tR = 12.7 min (99.2% ee)

- Optical Rotation : [α]D²⁵ = -34.5° (c 1.0, MeOH) vs. -35.1° for non-deuterated Bestatin

Chemical Reactions Analysis

Oxidation Reactions

Bestatin-d7 undergoes oxidation under controlled conditions, forming hydroxylated derivatives. Key studies highlight:

-

Hydroxylation : Oxidation at the phenylbutyric acid moiety generates hydroxylated intermediates, critical for metabolite tracking in pharmacokinetic studies.

-

Conditions : Reactions typically occur in the presence of oxidizing agents (e.g., H₂O₂ or cytochrome P450 enzymes) at physiological pH (7.4) and 37°C.

Hydrolysis Reactions

The dipeptide backbone of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage at the amide bond yields phenylbutyric acid and amino acid fragments.

-

Enzymatic Hydrolysis : Aminopeptidases target the α-hydroxy-β-amino acid residue, releasing deuterated byproducts detectable via mass spectrometry .

Substitution Reactions

Deuterium incorporation and side-chain modifications are central to this compound’s synthetic utility:

-

Deuterium Exchange : Synthesized via deuterated reagents (e.g., D₂O or LiAlD₄), replacing hydrogen atoms at seven positions (C₁₆H₁₈D₇ClN₂O₄) .

-

Side-Chain Functionalization : Substitutions at the P1 (α-hydroxy-β-amino acid) and P1' (natural amino acid) positions enhance specificity. For example, replacing P1' leucine with alanine improves selectivity for PfA-M1 aminopeptidase .

Esterification and Derivatization

This compound’s carboxyl and hydroxyl groups participate in esterification:

-

Ester Formation : Reacts with alcohols (e.g., methanol) under acidic catalysis, producing ester derivatives for prodrug design.

-

Benzophenone Conjugation : Alkyne-terminated derivatives enable click chemistry for activity-based protein profiling (ABPP) .

Synthetic Pathways

Industrial synthesis involves multi-step protocols:

-

Microbial Fermentation : Base compound (Bestatin) isolated from Streptomyces olivoreticuli.

-

Deuteration : Deuterium introduced via exchange reactions or deuterated precursors (e.g., CD₃I) .

-

Purification : HPLC or column chromatography ensures >95% purity, confirmed by NMR and LC-MS .

Stability and Reactivity Insights

Scientific Research Applications

Bestatin-d7 (hydrochloride), also known as Ubenimex-d7 (hydrochloride), is a deuterium-labeled derivative of Bestatin hydrochloride with a molecular weight of approximately 315.42 g/mol. It is recognized as an inhibitor of aminopeptidases, particularly targeting the enzyme CD13 (aminopeptidase N) and leukotriene A4 hydrolase, which are crucial in immune response and inflammation biological processes. this compound stands out due to its deuterium labeling, which enhances its utility in metabolic studies and pharmacokinetic profiling without altering its fundamental biological activities.

Scientific Applications

This compound (hydrochloride) has several notable applications:

- Metabolic Studies The deuterium labeling allows for tracking metabolic pathways in vivo.

- Cancer Research Bestatin hydrochloride is an inhibitor of CD13 (Aminopeptidase N)/APN and leukotriene A4 hydrolase and is used for cancer research . Bestatin, also known as Ubenimex, is being studied for use in the treatment of acute myelocytic leukemia .

- Immunomodification Bestatin's wide application in the immune system has been searched for a long time, affirming its functions in immunomodification .

- Inhibitor of natural opioid peptides The anti-aminopeptidase action of Bestatin also allows it to protect endopeptides against their catabolism, exhibiting analgesic activity .

Comparable Compounds

This compound shares structural similarities with several other compounds known for their aminopeptidase inhibitory activity:

| Compound Name | Structure Type | Key Activity | Uniqueness |

|---|---|---|---|

| Bestatin | Non-deuterated | Aminopeptidase inhibitor | First identified aminopeptidase inhibitor |

| Ubenimex | Non-deuterated | Aminopeptidase inhibitor | Clinical use in cancer therapy |

| Amastatin | Non-deuterated | Aminopeptidase inhibitor | Selective for different aminopeptidases |

| Leuhistin | Non-deuterated | Aminopeptidase inhibitor | Derived from natural sources |

Bestatin as an Immunopotentiator

Bestatin-related compounds have uses as an immunopotentiator . The effect of the new compound of cell-mediated immunity was tested according to a known technique of Delayed Type Hypersensitivity .

Bestatin and Endoprotease Inhibitors

Mechanism of Action

Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .

Comparison with Similar Compounds

Structural and Analytical Properties

The table below summarizes key attributes of Bestatin-d7 and its analogs:

Notes:

Pharmacokinetic and Functional Differences

- Bestatin vs. This compound : While both inhibit CD13/APN, this compound is primarily used as a reference standard. Its deuterated structure eliminates interference in pharmacokinetic assays, enabling precise quantification of Bestatin in plasma or tissue samples .

- Bestatin-d5 vs. This compound : The difference in deuterium count (5 vs. 7) affects molecular weight and isotopic distribution, which are critical for MS detection sensitivity. This compound’s higher deuteration reduces spectral overlap, enhancing resolution .

- This compound HCl : The hydrochloride form is preferred in cancer research due to improved bioavailability and compatibility with in vitro assays .

Challenges and Considerations

- CAS Number Ambiguity: Deuterated compounds often share the non-deuterated CAS number (e.g., 58970-76-6 for this compound), necessitating clear labeling to avoid confusion .

- Cost and Availability : Deuterated standards like this compound are costlier due to complex synthesis. Suppliers like MedChemExpress and Veeprho offer varying quantities (10 mg to 100 mg) for research use .

Biological Activity

Bestatin-d7 is a deuterated derivative of bestatin, a known aminopeptidase inhibitor with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and research applications.

This compound primarily functions as an inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound modulates several physiological processes:

- Immune Response : It enhances the immune response by increasing the proliferation of T cells and natural killer (NK) cells.

- Inflammation : The compound plays a role in regulating inflammatory responses through the cleavage of bioactive peptides.

- Cell Proliferation : this compound influences cancer cell growth by interfering with signaling pathways related to tumor progression .

Research Applications

This compound has diverse applications in scientific research:

- Cancer Research : Investigated for its potential in enhancing the efficacy of cancer therapies. Studies have shown that it may improve overall survival rates in patients with certain types of cancer, such as squamous-cell lung carcinoma .

- Immunology : Used to study immune modulation, particularly how it affects T-cell and NK cell activity .

- Parasitology : Research indicates that this compound can inhibit the growth of Plasmodium falciparum, suggesting its potential as a chemotherapeutic agent against malaria .

Clinical Findings

A notable clinical trial assessed the efficacy of bestatin (the non-deuterated version) in patients with resected stage I squamous-cell lung carcinoma. The trial demonstrated:

- Overall Survival : 81% in the bestatin group versus 74% in the placebo group.

- Cancer-Free Survival : 71% in the bestatin group compared to 62% in the placebo group.

- Statistical Significance : Both overall survival (P = 0.033) and cancer-free survival (P = 0.017) were significantly improved in the treatment group .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Immunomodulatory Effects : In one study, patients receiving bestatin showed increased T-cell counts and enhanced NK cell activity without significant toxicity .

- Combination Therapies : Bestatin has been used effectively in combination with other treatments, leading to complete regression in cases of metastatic cancers when paired with radiation or chemotherapy .

Data Tables

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the critical considerations for designing enzyme inhibition assays using Bestatin-d7, and how can researchers optimize experimental parameters?

- Methodological Guidance :

- Concentration Range : Conduct preliminary titration experiments (e.g., 0.1–100 μM) to determine the IC50 for CD13 or LTA4 hydrolase inhibition, ensuring deuterium labeling does not alter binding kinetics compared to unlabeled Bestatin .

- Controls : Include unlabeled Bestatin as a positive control and deuterium-free solvent controls to isolate isotope effects.

- Data Validation : Use mass spectrometry to confirm deuterium incorporation (≥98% purity) and validate enzyme activity via fluorogenic substrates (e.g., Ala-AMC for CD13) .

Q. How should researchers validate the specificity of this compound in complex biological systems, such as tumor microenvironments?

- Methodological Guidance :

- Competitive Binding Assays : Co-administer unlabeled Bestatin to assess displacement of this compound in target cells.

- Off-Target Profiling : Screen against related aminopeptidases (e.g., aminopeptidase B, cytosol alanine aminopeptidase) to confirm selectivity, referencing structural differences in enzyme active sites .

- Cell Viability Assays : Correlate enzyme inhibition with functional outcomes (e.g., apoptosis in cancer cells) using flow cytometry or caspase-3 activation assays .

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

- Methodological Guidance :

- LC-MS/MS : Use deuterium-labeled internal standards (e.g., this compound itself) to enhance quantification accuracy in plasma/tissue samples.

- Chromatographic Separation : Optimize column conditions (e.g., C18 reverse-phase) to resolve this compound from endogenous metabolites .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound’s effects on immune modulation versus tumor growth inhibition?

- Methodological Guidance :

- Context-Dependent Analysis : Design studies comparing immune cell subsets (e.g., T-cells vs. macrophages) using flow cytometry, as CD13 expression varies across cell types .

- Dose-Response Curves : Test low doses (≤10 μM) for immunomodulatory effects and high doses (≥50 μM) for cytotoxic responses, aligning with clinical data on Bestatin’s biphasic activity .

- Pathway Mapping : Integrate RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., mTOR vs. NF-κB) under different treatment conditions .

Q. What experimental strategies can isolate deuterium isotope effects in this compound’s enzyme inhibition kinetics?

- Methodological Guidance :

- Kinetic Isotope Effect (KIE) Studies : Compare kcat/KM values for this compound and unlabeled Bestatin using purified CD13. A KIE >1 indicates slower bond cleavage due to deuterium .

- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding in the enzyme active site to predict binding affinity changes .

- Table 1 : Isotope Effects on CD13 Inhibition

| Parameter | Bestatin | This compound |

|---|---|---|

| IC50 (μM) | 2.1 ± 0.3 | 2.4 ± 0.2 |

| koff (s<sup>-1</sup>) | 0.05 | 0.04 |

| Source: Hypothetical data based on deuterated analogs . |

Q. How can researchers design studies to evaluate this compound’s synergy with chemotherapeutic agents in multidrug-resistant cancers?

- Methodological Guidance :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) with drugs like cisplatin or doxorubicin .

- Mechanistic Overlap : Pre-screen tumors for CD13 overexpression (e.g., via IHC) to identify cohorts likely to respond to combination therapy .

- Resistance Reversal Assays : Measure P-glycoprotein activity in resistant cell lines post-treatment to assess this compound’s role in blocking drug efflux .

Data Contradiction & Reproducibility

Q. What steps should be taken if this compound shows variable efficacy across in vitro vs. in vivo models?

- Methodological Guidance :

- Pharmacokinetic Adjustments : Monitor plasma stability and tissue penetration (e.g., via PET imaging with deuterium-labeled tracers) to explain bioavailability discrepancies .

- Microenvironment Mimicry : Use 3D tumor spheroids or organoids to bridge the gap between cell culture and animal models .

- Meta-Analysis : Compare data across published studies (e.g., IC50 ranges, dosing schedules) to identify protocol-driven variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.